tert-Butyl 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Description
tert-Butyl 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core with partial saturation at positions 3 and 2. The tert-butoxycarbonyl (Boc) group at position 2 acts as a protective group for the secondary amine, while the methyl substituent at position 1 modulates steric and electronic properties. This compound is primarily used as an intermediate in medicinal chemistry for the synthesis of bioactive molecules, leveraging its stability and reactivity in alkylation or coupling reactions .
Properties
IUPAC Name |
tert-butyl 1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10-11-6-5-7-14(11)8-9-15(10)12(16)17-13(2,3)4/h5-7,10H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJCQPRXVCBKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CN2CCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can be achieved through various synthetic routes. One common method involves a one-pot four-component condensation reaction. This process typically includes the following steps:
Starting Materials: 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide, and sodium azide.
Reaction Conditions: The reaction is carried out in methanol at room temperature.
Mechanism: The reaction proceeds via a domino imine formation, intramolecular annulation, and Ugi-azide reaction.
Chemical Reactions Analysis
tert-Butyl 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced by other functional groups.
Reagents and Conditions: Common reagents include acids, bases, and solvents like dichloromethane and ethanol.
Scientific Research Applications
tert-Butyl 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: It is used in various biological assays to understand its effects on different biological pathways.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituents
The target compound shares its pyrrolo[1,2-a]pyrazine core with several analogs but differs in substituents and saturation (Table 1).
*Calculated based on formula C12H18N2O2 + methyl group (C13H21N2O2).
Key Observations :
- The Boc group is a common protective moiety, enhancing solubility in organic solvents .
- Methyl or formyl substituents at C1/C6 influence reactivity: the formyl derivative () is more reactive in nucleophilic additions, while the methyl group enhances stability .
- Bulkier substituents (e.g., benzotriazole-carbonyl in ) reduce solubility but improve target binding in drug candidates .
Key Observations :
- Borane-dimethyl sulfide is critical for selective reductions in saturated cores .
- HATU enables efficient amide bond formation with sterically hindered substrates .
- Formylation introduces a versatile aldehyde group but requires careful control to avoid over-oxidation .
Physicochemical Properties
Comparative spectral data and stability:
NMR Data :
- The target compound’s methyl group (C1) would show a singlet at ~δ 1.4–1.6 ppm (tert-butyl) and δ 2.8–3.2 ppm (N-methyl) in ¹H NMR, distinct from formyl (δ 9.5–10 ppm) or benzotriazole (δ 7.5–8.5 ppm) signals .
- ¹³C NMR for Boc groups consistently appears at ~δ 80 ppm (C-O) and δ 28–30 ppm (C-(CH3)3) .
Stability :
Biological Activity
Chemical Identity and Structure
tert-Butyl 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is an organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a methyl group, and a dihydropyrrolo[1,2-a]pyrazine core. Its molecular formula is with a molecular weight of approximately 261.32 g/mol .
Synthesis
The synthesis of this compound can be achieved through various methods, including a one-pot four-component condensation reaction involving starting materials such as 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amines, isocyanides, and sodium azide under methanol conditions at room temperature .
Biological Activity
Pharmacological Properties
The biological activity of this compound has been the subject of various studies due to its potential therapeutic applications. This compound belongs to a class of pyrrolo[1,2-a]pyrazine derivatives known for diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds within this structural class have shown antiproliferative activity against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) . The mechanism often involves the induction of apoptosis through caspase activation.
| Compound | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 8.107 | |
| Compound B | A549 | 10.0 | |
| Compound C | HepG2 | 0.877 |
The mechanism of action for this compound may involve interaction with specific molecular targets such as enzymes or receptors that modulate cellular pathways. The exact targets remain to be fully elucidated but are believed to include pathways involved in cell cycle regulation and apoptosis.
Other Biological Activities
In addition to anticancer effects, there is potential for other biological activities including:
- Antimicrobial Effects : Similar compounds have demonstrated activity against various bacterial strains.
- Neuroprotective Properties : Investigations into neuroprotective effects are ongoing, with preliminary data suggesting potential benefits in neurodegenerative models.
Study 1: Antiproliferative Effects
A study focused on the antiproliferative effects of pyrrolo[1,2-a]pyrazine derivatives found that this compound showed promising results against several tumor cell lines. The study utilized the MTT assay to evaluate cell viability and found significant reductions in cell proliferation at varying concentrations.
Study 2: Mechanistic Insights
Another investigation explored the mechanistic insights into the compound's action on cancer cells. The results indicated that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
